

Application Note: Step-by-Step Synthesis of 4-Bromophenol from Phenol

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Compound of Interest

Compound Name: *Bromophene*

Cat. No.: *B1221701*

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Abstract

This document provides a detailed protocol for the synthesis of 4-bromophenol (p-bromophenol) via the electrophilic bromination of phenol. The described method utilizes liquid bromine in a non-polar solvent, carbon disulfide, under controlled temperature conditions to favor the formation of the para-substituted product over ortho- and poly-brominated species. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable procedure for obtaining high-purity 4-bromophenol. Safety precautions for handling the hazardous materials involved are also detailed.

Introduction

4-Bromophenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. The synthesis involves the electrophilic aromatic substitution of phenol. The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, this high reactivity can lead to the formation of multiple byproducts, including 2-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol.^[1]

To achieve selective synthesis of 4-bromophenol, the reaction conditions must be carefully controlled. The use of a non-polar aprotic solvent, such as carbon disulfide (CS₂), and low reaction temperatures moderates the reactivity of the bromine, favoring mono-substitution. The para product is generally favored due to reduced steric hindrance compared to the ortho positions.^[2] This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and scalability.^[1]

Reaction Scheme

Materials and Equipment

Chemicals:

- Phenol ($\text{C}_6\text{H}_5\text{OH}$), CAS: 108-95-2
- Bromine (Br_2), CAS: 7726-95-6
- Carbon Disulfide (CS_2), CAS: 75-15-0
- Ice
- Rock Salt

Equipment:

- 5 L three-neck round-bottom flask
- Mechanical stirrer
- Reflux condenser
- 500 mL addition funnel (dropping funnel)
- Large crystallizing dish or bath for ice-salt mixture
- Distillation apparatus (condenser, receiving flask)
- Vacuum distillation apparatus with a fractionating column (e.g., Claisen flask)
- Heating mantle
- Beaker for gas trap (HBr absorption)
- Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

This procedure involves highly hazardous materials and must be performed in a certified chemical fume hood by trained personnel.

- Phenol: Highly toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin.^{[3][4]} Causes severe skin burns and eye damage.^[4] Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty gloves (neoprene or butyl rubber are recommended).^[3] In case of skin contact, immediately wash the affected area with polyethylene glycol (PEG 300 or 400) or isopropyl alcohol, followed by copious amounts of soap and water.^{[4][5]} Water alone may increase absorption initially.^[4]
- Bromine: Fatal if inhaled and causes severe skin burns and eye damage.^{[6][7]} It is a strong oxidizing agent. Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency eyewash and shower are accessible.
- Carbon Disulfide: Highly flammable liquid and vapor with a very low autoignition temperature.^{[8][9][10]} It is toxic and can cause damage to organs through prolonged exposure.^[8] All heating must be done using a steam bath or a heating mantle with extreme caution. Ensure there are no ignition sources nearby.

Experimental Protocol

This procedure is based on the method by Adams and Marvel.^[1]

5.1 Reaction Setup

- In a 5 L three-neck round-bottom flask, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide.
- Equip the flask with a mechanical stirrer, a reflux condenser, and a 500 mL addition funnel.
- Place the flask in a large bath and prepare an ice-salt mixture to cool the flask contents.
- Attach a gas absorption trap to the top of the reflux condenser to neutralize the hydrogen bromide (HBr) gas evolved during the reaction. A beaker containing a stirred solution of sodium hydroxide or a large volume of ice water can be used.^[1]

5.2 Bromination

- In the addition funnel, prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide.
- Begin stirring the phenol solution and cool the flask to below 5°C using the ice-salt bath.
- Once the temperature is stable, begin the dropwise addition of the bromine solution from the addition funnel to the stirred phenol solution.
- Maintain the reaction temperature below 5°C throughout the addition. The addition should take approximately two hours.[\[1\]](#)

5.3 Work-up: Solvent Removal

- After the bromine addition is complete, dismantle the cooling bath and the addition funnel.
- Reconfigure the apparatus for simple distillation. Attach a condenser for downward distillation with a suitable receiving flask.
- Gently heat the reaction mixture using a steam bath or a carefully controlled heating mantle to distill off the carbon disulfide. Approximately 1200 cc of solvent should be recovered.[\[1\]](#)

5.4 Purification: Vacuum Distillation

- Transfer the residual liquid to a smaller flask (e.g., a 2 L Claisen flask) suitable for vacuum distillation.
- Assemble a vacuum distillation apparatus equipped with a good fractionating column.
- Slowly distill the residue under reduced pressure. Collect the fraction boiling at 145–150°C / 25–30 mm Hg.[\[1\]](#)
- This fraction is the 4-bromophenol product, which will solidify upon cooling to a white crystalline mass.[\[1\]](#)
- Note: A lower-boiling fraction containing a mixture of o-bromophenol and p-bromophenol, and a small high-boiling fraction of 2,4-dibromophenol may also be obtained.[\[1\]](#)

Data Presentation

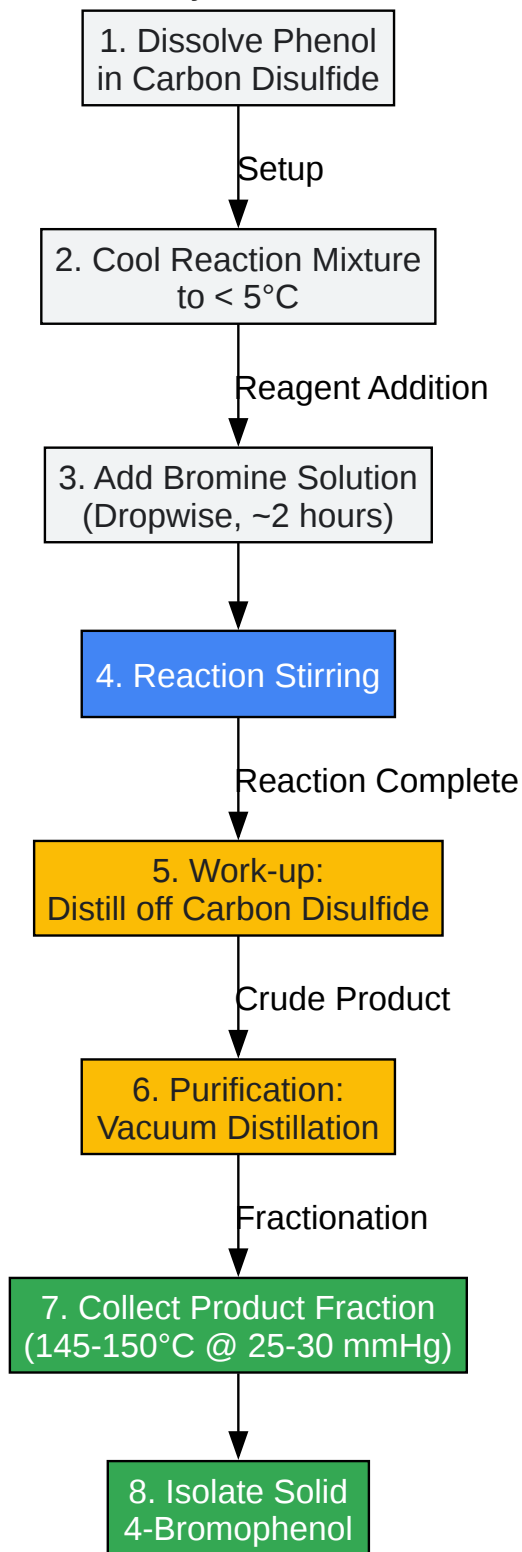
The following table summarizes the quantitative data for the synthesis.

Parameter	Value	Reference
Reactants		
Phenol (mass)	1000 g	[1]
Phenol (moles)	10.6 mol	[1]
Bromine (mass)	1702 g	[1]
Bromine (moles)	10.7 mol	[1]
Product		
4-Bromophenol (yield)	1475–1550 g	[1]
4-Bromophenol (yield %)	80–84%	[1]
Boiling Point	145–150°C @ 25-30 mmHg	[1]
Melting Point (purified)	61-64°C	[1][11]
Appearance	White crystalline solid	[11]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow for the Synthesis of 4-Bromophenol



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Caption: Experimental workflow for the synthesis of 4-bromophenol.

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